8-Isopropyl Etodolac-d3
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Overview
Description
8-Isopropyl Etodolac-d3 is a deuterated analog of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Etodolac.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl Etodolac-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.
Scientific Research Applications
8-Isopropyl Etodolac-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Etodolac.
Biology: Used in biological studies to investigate the pharmacokinetics and pharmacodynamics of Etodolac, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in medical research to develop new formulations and delivery systems for Etodolac, as well as to study its therapeutic effects and potential side effects.
Industry: Used in the pharmaceutical industry to develop and optimize the production processes for Etodolac and its derivatives.
Mechanism of Action
The mechanism of action of 8-Isopropyl Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium atoms in this compound can also provide insights into the metabolic pathways and pharmacokinetics of Etodolac by allowing researchers to track the compound more accurately in biological systems.
Comparison with Similar Compounds
8-Isopropyl Etodolac-d3 can be compared with other deuterated and non-deuterated analogs of Etodolac, such as:
Etodolac: The non-deuterated parent compound, which is widely used as an NSAID.
Deuterated Etodolac: Other deuterated analogs of Etodolac, which may have different isotopic enrichment and substitution patterns.
Other NSAIDs: Compounds like ibuprofen, naproxen, and diclofenac, which have similar mechanisms of action but different chemical structures and pharmacokinetic profiles.
The uniqueness of this compound lies in its deuterium atoms, which provide valuable insights into the metabolic pathways and pharmacokinetics of Etodolac, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C18H23NO3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[8-propan-2-yl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)/i1D3 |
InChI Key |
JHGYMRJCQPQYJB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
Origin of Product |
United States |
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